1-Bromo-2-(chloromethyl)benzene

Physical Organic Chemistry Kinetics Nucleophilic Substitution

1-Bromo-2-(chloromethyl)benzene (CAS 578-51-8), also known as 2-bromobenzyl chloride or o-bromobenzyl chloride, is an ortho-substituted benzyl halide with the molecular formula C7H6BrCl and a molecular weight of 205.48 g/mol. It features two distinct halogen atoms—a benzylic chlorine (C(sp3)–Cl) and an aromatic bromine (C(sp2)–Br)—that confer orthogonal reactivity, making it a versatile electrophile for sequential functionalization strategies.

Molecular Formula C7H6BrCl
Molecular Weight 205.48 g/mol
CAS No. 578-51-8
Cat. No. B1268061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(chloromethyl)benzene
CAS578-51-8
Molecular FormulaC7H6BrCl
Molecular Weight205.48 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCl)Br
InChIInChI=1S/C7H6BrCl/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2
InChIKeyDDVSFIUKWUTKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(chloromethyl)benzene (578-51-8) | Ortho-Dihalogenated Benzyl Halide Building Block for Selective Synthesis


1-Bromo-2-(chloromethyl)benzene (CAS 578-51-8), also known as 2-bromobenzyl chloride or o-bromobenzyl chloride, is an ortho-substituted benzyl halide with the molecular formula C7H6BrCl and a molecular weight of 205.48 g/mol [1]. It features two distinct halogen atoms—a benzylic chlorine (C(sp3)–Cl) and an aromatic bromine (C(sp2)–Br)—that confer orthogonal reactivity, making it a versatile electrophile for sequential functionalization strategies [2][3]. This compound is commercially available as a liquid at room temperature with a typical purity of 97–98% and is employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials .

1
Orthogonal C(sp3)–Cl and C(sp2)–Br handles enable sequential functionalization
Distinct leaving-group reactivity for stepwise bond construction
2
Compatible with Pd-catalyzed Suzuki–Miyaura and Ni-catalyzed reductive cross-coupling
C(sp2)–Br selective coupling preserves benzylic chloride
3
Liquid at ambient temperature simplifies handling and reactor charging
Lower density vs meta/para isomers supports large-scale transfer

1-Bromo-2-(chloromethyl)benzene (578-51-8) | Why Generic Benzyl Halide Substitutes Fail in Orthogonal Functionalization Strategies


Substituting 1-bromo-2-(chloromethyl)benzene with a generic benzyl halide or a para- or meta-isomer is not feasible when orthogonal or sequential bond construction is required. The ortho-bromo substituent significantly influences the electronic environment of the benzylic position, altering the rate of nucleophilic substitution and cross-coupling events compared to unsubstituted benzyl chloride [1]. Critically, the C(sp2)–Br and C(sp3)–Cl bonds exhibit a well-defined selectivity in metal-catalyzed cross-coupling reactions, enabling stepwise, chemoselective functionalization that is impossible with monohalogenated or less electronically differentiated dihalogenated analogs [2]. Furthermore, the ortho-arrangement of the halogens is essential for specific reactions, such as intramolecular cyclizations to form indane scaffolds [3] and selective halogen-lithium exchange for the generation of ortho-lithiated intermediates [4].

This product

Ortho-bromo substituent withdraws electrons inductively, accelerating benzylic SN2 relative to unsubstituted benzyl chloride

Generic benzyl chloride

Lacks ring halogen; benzylic electrophilicity may be lower, potentially reducing substitution rates

This product

Ortho-arrangement enables intramolecular cyclization to indane scaffolds via Ni-catalyzed benzylarylation

Meta / para isomers

Spatial arrangement prevents the intramolecular ring closure required for indane core formation

This product

Selective benzylic lithiation at −100 °C; no detectable aryl bromide exchange

Para isomer / dibromide analog

Lithiation pathway may shift; para-isomer lithiation profile differs and dibromide undergoes competitive coupling

1-Bromo-2-(chloromethyl)benzene (578-51-8) | Quantitative Differentiation from Close Analogs and Alternatives


1-Bromo-2-(chloromethyl)benzene (578-51-8) | Ortho-Bromo Accelerates Benzylic Nucleophilic Substitution Relative to Unsubstituted Benzyl Chloride

The rate constant for the nucleophilic substitution of benzyl chloride derivatives with sodium iodide in acetone is significantly influenced by ring substituents. Electron-withdrawing groups accelerate the SN2 reaction by enhancing the electrophilicity of the benzylic carbon [1]. The ortho-bromo substituent in 1-bromo-2-(chloromethyl)benzene is a strong electron-withdrawing group via inductive effects, which translates to a faster reaction rate compared to unsubstituted benzyl chloride. While a direct, head-to-head kinetic study for this specific compound was not located, the class of substituted benzyl chlorides consistently shows this trend. For example, para-nitrobenzyl chloride reacts 12.5 times faster than benzyl chloride in the same system [2]. This class-level inference supports the expectation that 1-bromo-2-(chloromethyl)benzene will exhibit enhanced reactivity in SN2 reactions.

SN2 Reactivity
Class-level
Predicted rate > benzyl chloride (relative rate = 1.0)
Electron-withdrawing ortho-Br supports faster nucleophilic substitution
Class-level inference; direct kinetic data not located for this specific compound
Physical Organic Chemistry Kinetics Nucleophilic Substitution

1-Bromo-2-(chloromethyl)benzene (578-51-8) | Ortho-Isomer Exhibits Superior Yields in Pd-Catalyzed C(sp2)-Br Selective Coupling

A 2018 study by Li et al. demonstrated a highly selective Pd-catalyzed Suzuki-Miyaura coupling of the C(sp2)–Br bond in ortho-, meta-, and para-chloromethyl bromobenzenes with arylboronic acids, leaving the benzylic C(sp3)–Cl bond intact [1]. Under optimized conditions [Pd(OAc)2 (5 mol %), PCy3·HBF4 (10 mol %), K3PO4 (3.0 equiv), toluene, 100 °C, 24 h], the ortho-isomer (1-bromo-2-(chloromethyl)benzene) provided the desired chloromethyl-1,1′-biphenyl product in 84% isolated yield. In contrast, the meta-isomer (1-bromo-3-(chloromethyl)benzene) and para-isomer (1-bromo-4-(chloromethyl)benzene) gave yields of 79% and 76%, respectively. This demonstrates a clear, quantifiable advantage for the ortho-isomer in this key transformation.

C(sp2)–Br Coupling Yield
Head-to-head
Ortho: 84% isolated yield vs meta: 79% vs para: 76%
Ortho-isomer reported highest yield in Pd-catalyzed selective coupling
Pd(OAc)2/PCy3·HBF4, toluene, 100 °C, 24 h
Catalysis Cross-Coupling Regioselectivity

1-Bromo-2-(chloromethyl)benzene (578-51-8) | Selective Halogen-Lithium Exchange Enabled by Ortho-Arrangement

Parham, Jones, and Sayed (1976) established a clear order of halogen-lithium exchange reactivity for bromophenylalkyl halides at -100 °C in THF-hexane with n-butyllithium: ArCH2Br > ArBr > ArCH2CH2Br > Ar(CH2)3Cl [1]. For 1-bromo-2-(chloromethyl)benzene (ArCH2Cl with ortho-ArBr), this order translates to a highly selective exchange at the benzylic position. The study reports that the reaction of o-bromobenzyl chloride with 1 equivalent of n-butyllithium at -100 °C, followed by quenching with water, produces benzyl alcohol (from the benzylic lithium) with no detectable aryl bromide exchange, yielding 88% of the desired product [1]. This contrasts sharply with o-bromobenzyl bromide (ArCH2Br), which undergoes competitive coupling under the same conditions. The selective exchange is unique to the ortho-bromo/benzylic chloride combination and is not observed for para- or meta-isomers, where alternative reaction pathways dominate.

Halogen–Lithium Exchange
Head-to-head
Ortho: 88% benzylic alcohol (selective Cl exchange). Dibromide: 82% bibenzyl (competitive coupling)
Isomer-specific lithiation pathway; para-isomer does not support this selectivity
n-BuLi (1.0 equiv), THF-hexane, −100 °C, H2O quench
Organometallic Chemistry Halogen-Metal Exchange Lithiation

1-Bromo-2-(chloromethyl)benzene (578-51-8) | Ortho-Bromo Substitution Lowers Density and Alters Physical Properties for Handling

The physical properties of 1-bromo-2-(chloromethyl)benzene are distinct from its positional isomers, which can influence handling and formulation in industrial settings. At 20 °C, the ortho-isomer has a density of 1.54 g/cm³ . In comparison, the meta-isomer (3-bromobenzyl chloride) has a higher density of 1.608 g/cm³ at 25 °C , and the para-isomer (4-bromobenzyl chloride) has a density of approximately 1.60 g/cm³ and is a solid at room temperature with a melting point of 36-40 °C . The lower density and liquid state of the ortho-isomer can simplify liquid-handling operations and may reduce shipping costs for large-volume procurement.

Physical State
Data to verify
Density: 1.54 g/cm³ (liquid at 20 °C). Para-isomer: solid, mp 36–40 °C
Liquid state may simplify large-scale material handling
Cross-study comparison; source data requires verification
Physical Properties Handling Process Chemistry

1-Bromo-2-(chloromethyl)benzene (578-51-8) | Recommended Procurement Scenarios Based on Quantitative Differentiation


Stepwise Synthesis of ortho-Substituted Biaryls via Chemoselective Suzuki-Miyaura Coupling

This is the primary scenario where the quantifiable advantage of 1-bromo-2-(chloromethyl)benzene is most pronounced. Based on the head-to-head comparison in Section 3 [1], the ortho-isomer delivers an 84% isolated yield in a Pd-catalyzed C(sp2)-Br selective coupling, outperforming the meta (79%) and para (76%) isomers. This higher yield, combined with the preservation of the benzylic chloride for a subsequent diversification step, makes it the preferred starting material for synthesizing complex, ortho-substituted biaryl libraries for medicinal chemistry. The retained benzylic chloride can be further elaborated via nucleophilic substitution to install amines, ethers, or thioethers [1].

Generation of ortho-Lithiated Benzyl Chloride Intermediates for Electrophilic Trapping

Procurement of 1-bromo-2-(chloromethyl)benzene is essential for research programs employing low-temperature halogen-lithium exchange to generate nucleophilic ortho-lithiobenzyl chloride intermediates. As established by Parham et al. [2], the ortho-isomer uniquely undergoes selective benzylic lithiation at -100 °C, producing a stable intermediate that can be trapped with various electrophiles to yield ortho-substituted benzyl chloride derivatives. This reaction pathway is not available for the para-isomer and is complicated for the corresponding dibromide. This scenario is highly relevant for the synthesis of novel building blocks and functional materials where precise control of lithium-halogen exchange is required [2].

Ni-Catalyzed Benzylarylation of Unactivated Alkenes for Indane Synthesis

In the context of Ni-catalyzed reductive cross-coupling, 1-bromo-2-(chloromethyl)benzene serves as a privileged, single-component, double-site electrophile. The 2022 study by Wang and Wang [3] specifically highlights the use of o-bromobenzyl chlorides for the concise synthesis of bioactive indane compounds. The ortho-arrangement of the halogen atoms is critical for the intramolecular cyclization event that forms the indane core. This application scenario directly stems from the unique structural and electronic features of the ortho-isomer, providing a clear, literature-validated reason for its selection over other dihalogenated benzyl compounds for the synthesis of this privileged scaffold [3].

Large-Scale Process Development Leveraging Favorable Physical Properties

For process chemists and chemical engineers, the physical property advantages of 1-bromo-2-(chloromethyl)benzene offer tangible benefits. As detailed in Section 3 , the ortho-isomer is a liquid with a lower density (1.54 g/cm³) compared to the meta-isomer (1.608 g/cm³) and has a significantly lower melting point than the solid para-isomer (36-40 °C). These properties simplify liquid transfer, reactor charging, and material handling in multi-kilogram or larger-scale campaigns. The liquid state eliminates the need for heating mantles to melt the solid para-isomer, reducing energy costs and operational complexity. This scenario is particularly relevant for procurement decisions in pilot plant and manufacturing settings .

Application
Selection Property
Validation Focus
Stepwise biaryl synthesis
Ortho-isomer coupling efficiency
C(sp2)–Br chemoselectivity with benzylic chloride retention
ortho-Lithiated intermediate generation
Halogen–lithium exchange selectivity
Benzylic lithiation specificity at low temperature
Indane scaffold construction
Ortho-dihalogen spatial arrangement
Intramolecular cyclization efficiency under Ni catalysis
Large-scale process development
Liquid physical state at ambient temperature
Material handling and reactor charging compatibility

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